D2-(R)-Deprenyl HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deprenyl, also known as Selegiline, is a drug used for the treatment of early-stage Parkinson’s disease, depression and dementia. It functions as a selective monoamine oxidase inhibitor .

Synthesis Analysis

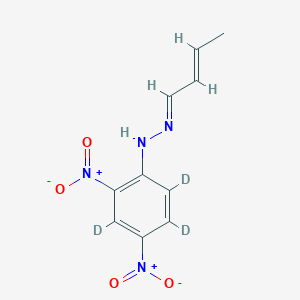

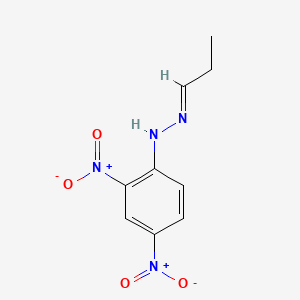

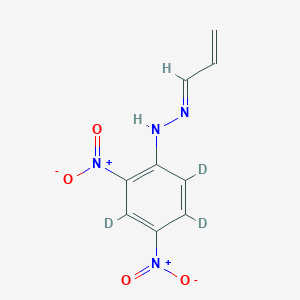

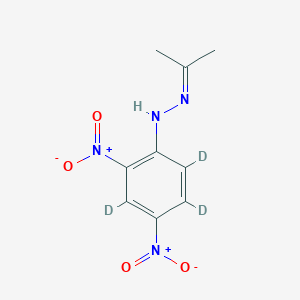

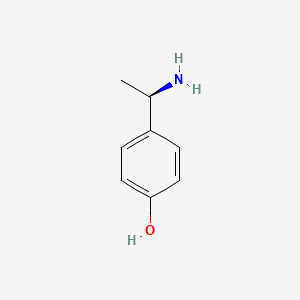

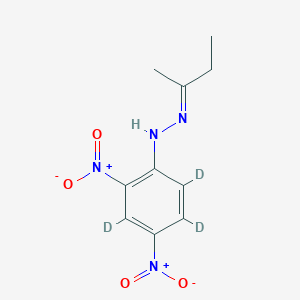

The synthesis of compounds like Deprenyl involves complex organic chemistry procedures. Typically, these procedures involve reactions such as condensation, reduction, and various forms of functional group interconversions .Molecular Structure Analysis

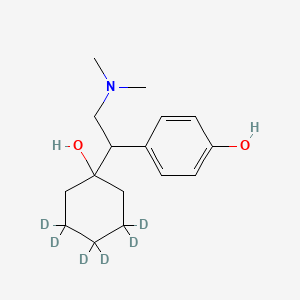

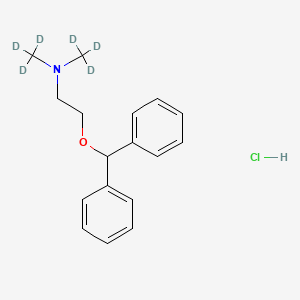

The molecular structure of a compound like Deprenyl can be analyzed using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Deprenyl, like many drugs, undergoes various chemical reactions in the body. These can include metabolic reactions catalyzed by enzymes. The analysis of these reactions often involves techniques such as chromatography and spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Deprenyl can be determined using various techniques. These properties can include solubility, melting point, boiling point, and various spectroscopic properties .科学的研究の応用

1. Use in PET Imaging for MAO-B Activity Measurement

D2-(R)-Deprenyl HCl is used as a radioligand in positron emission tomography (PET) imaging for measuring monoamine oxidase B (MAO-B) activity in the human brain. Its test-retest reproducibility is reliable, making it a valuable tool in PET studies for understanding brain function and diseases like Parkinson's (Arakawa et al., 2017).

2. Investigating Brain Glial Activation in Fibromyalgia

D2-(R)-Deprenyl HCl has been used in PET studies to investigate brain glial activation in fibromyalgia. This research provides evidence of neuroinflammation and helps understand the pathophysiology of chronic conditions like fibromyalgia (Albrecht et al., 2019).

3. Enhancing Radiotracer Sensitivity in Brain Imaging

Research indicates that the substitution of D2-(R)-Deprenyl HCl enhances the sensitivity of radiotracers used in brain imaging, providing clearer insights into regions with high MAO-B concentration. This improvement aids in more accurate neuroimaging studies (Fowler et al., 1995).

4. In Vivo and In Vitro Characterization for MAO-B Inhibition

D2-(R)-Deprenyl HCl has been characterized both in vivo and in vitro as a novel MAO-B inhibitor radioligand. This involves synthesizing and evaluating its potential for visualizing and quantifying MAO-B activity, crucial for understanding various neurological conditions (Nag et al., 2016).

5. Conformational Study for Potential Anti-Aging Effects

A conformational study of R-(−)-Deprenyl has been conducted to understand its potential anti-aging effects. This research provides insights into the drug’s molecular structure and its interactions, which are critical for its efficacy in treatments like Parkinson's Disease (Gasparro et al., 2005).

6. Development of Radiosynthesis Methods

Efficient synthesis methods for D2-(R)-Deprenyl HCl have been developed to aid in imaging astrocytosis in neurodegenerative diseases using PET. This research is vital for producing the compound in a stable and reliable form for clinical applications (Zirbesegger et al., 2017).

7. Investigating Neuroprotective Mechanisms

Studies have shown that compounds like R-(−)-Deprenyl can protect neurons from programmed cell death, indicating its potential in treating neurodegenerative diseases. Understanding these neuroprotective mechanisms is crucial for developing effective therapies (Kragten et al., 1998).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for D2-(R)-Deprenyl HCl involves the conversion of the starting material, (R)-phenylacetylcarbinol, to the final product through a series of chemical reactions.", "Starting Materials": [ "(R)-phenylacetylcarbinol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "1. Reduction of (R)-phenylacetylcarbinol with sodium borohydride to form (R)-1-phenylethanol", "2. Oxidation of (R)-1-phenylethanol with sodium hydroxide and hydrogen peroxide to form (R)-2-phenylacetaldehyde", "3. Condensation of (R)-2-phenylacetaldehyde with methyl iodide in the presence of sodium hydroxide to form (R)-2-phenylpropyl iodide", "4. Reduction of (R)-2-phenylpropyl iodide with palladium on carbon and hydrogen gas to form D2-(R)-Deprenyl", "5. Formation of D2-(R)-Deprenyl HCl by reacting D2-(R)-Deprenyl with hydrochloric acid" ] } | |

CAS番号 |

1254320-90-5 |

製品名 |

D2-(R)-Deprenyl HCl |

分子式 |

C13H15ND2∙HCl |

分子量 |

225.75 |

純度 |

> 95% |

同義語 |

(R)-N-(1,1-dideuteroprop-2-ynyl)-N-methyl-1-phenylpropan-2-amine hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)